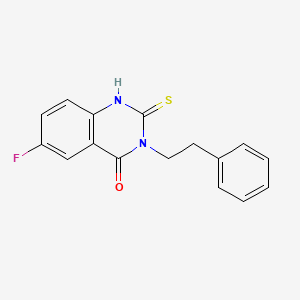

![molecular formula C7H6N2S2 B6486958 2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione CAS No. 56844-34-9](/img/structure/B6486958.png)

2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-methyl-3H,4H-thieno[2,3-d]pyrimidine-4-thione” is a chemical compound that belongs to the class of thieno[2,3-d]pyrimidines . Thieno[2,3-d]pyrimidines are known for their diverse biological activities .

Synthesis Analysis

The synthesis of thieno[2,3-d]pyrimidines typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . An effective method for accessing novel substituted thieno[2,3-d]pyrimidines is based on Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Applications De Recherche Scientifique

Chemical Synthesis

This compound is used in the synthesis of various other chemical compounds . It serves as a building block in the creation of more complex molecules, contributing to the development of new substances with potential applications in various fields.

Cancer Research

Some analogs of thieno[2,3-d]pyrimidin-4(3H)-ones, which include “2-methylthieno[2,3-d]pyrimidine-4(3H)-thione”, have been synthesized and tested for their ability to inhibit cancer cell growth . These compounds have shown promising results in in vitro tests for cancer cell growth inhibition.

Anti-Proliferative Activities

Certain 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones have demonstrated anti-proliferative activities, particularly at the G1 phase against MCF-7 cells . This suggests potential applications in the development of treatments for diseases characterized by uncontrolled cell proliferation, such as cancer.

Drug Development

The compound’s unique structure and properties make it a candidate for drug development . Its potential biological activities could be harnessed to create new medications for various health conditions.

Mécanisme D'action

Target of Action

The primary target of 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione is the Phosphoinositide 3-kinase (PI3K) . PI3K is a key intermediate in many biologically active compounds and is involved in many essential cellular functions including cell growth, differentiation, proliferation, survival, motility, and intracellular trafficking .

Mode of Action

2-methylthieno[2,3-d]pyrimidine-4(3H)-thione interacts with its target, PI3K, by inhibiting its activity . This inhibition disrupts the PI3K/AKT/mammalian target of rapamycin (mTOR) signaling pathway, which is activated at abnormally high levels in various human cancers .

Biochemical Pathways

The compound affects the PI3K/AKT/mTOR signaling pathway . This pathway is involved in many essential cellular functions. By inhibiting PI3K, the compound disrupts this pathway, potentially leading to a decrease in cell growth and proliferation, particularly in cancer cells where this pathway is often overactive .

Result of Action

The inhibition of the PI3K/AKT/mTOR signaling pathway by 2-methylthieno[2,3-d]pyrimidine-4(3H)-thione can lead to a decrease in cell growth and proliferation . This could potentially be beneficial in the treatment of diseases characterized by overactive cell growth and proliferation, such as cancer .

Propriétés

IUPAC Name |

2-methyl-3H-thieno[2,3-d]pyrimidine-4-thione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2S2/c1-4-8-6(10)5-2-3-11-7(5)9-4/h2-3H,1H3,(H,8,9,10) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLYMNKYLJFBOQJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CS2)C(=S)N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methylthieno[2,3-d]pyrimidine-4(3H)-thione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[4-(dimethylsulfamoyl)benzamido]-5-nitrothiophene-3-carboxylate](/img/structure/B6486881.png)

![5-[(2-chlorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486893.png)

![5-[(3,4-difluorophenyl)[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486901.png)

![5-[(2-chlorophenyl)[4-(furan-2-carbonyl)piperazin-1-yl]methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486911.png)

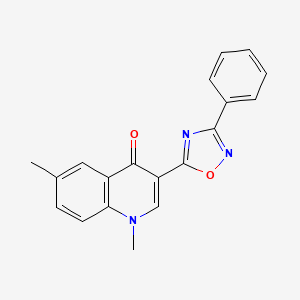

![3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1,6-dimethyl-1,4-dihydroquinolin-4-one](/img/structure/B6486913.png)

![5-[(2-chlorophenyl)(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol](/img/structure/B6486936.png)

![1-[(2-chlorophenyl)({6-hydroxy-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl})methyl]piperidine-4-carboxamide](/img/structure/B6486946.png)

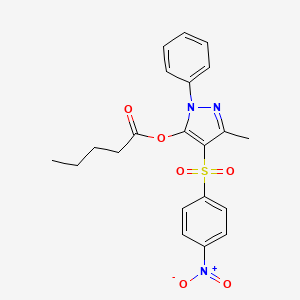

![2-(4-nitrophenyl)-1-[2-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one](/img/structure/B6486948.png)

![2-{[1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide](/img/structure/B6486969.png)

![2-[3-(4-chlorophenyl)-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B6486971.png)

![N-[2-(4-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-3,4-difluorobenzamide](/img/structure/B6486974.png)